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molecular formula C7H9Cl2NO B112572 O-(4-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 38936-60-6

O-(4-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No. B112572
M. Wt: 194.06 g/mol
InChI Key: VIFDVZZLHVXUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034811B2

Procedure details

Same procedure as described for preparation 8. Starting materials: 4-Chlorobenzyl bromide and tert-butyl-N-hydroxycarbamate. 1H-NMR (DMSO-d6) δ 11.18 (bs, 3H), 7.44-7.51 (m, 4H), 5.06 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.C(OC(=O)[NH:16][OH:17])(C)(C)C>>[ClH:1].[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:17][NH2:16])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NO)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Same procedure as described for preparation 8

Outcomes

Product
Name
Type
Smiles
Cl.ClC1=CC=C(CON)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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